Cyclopentyl(5-methylthiophen-2-yl)methanamine
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Overview
Description
Cyclopentyl(5-methylthiophen-2-yl)methanamine is an organic compound with the molecular formula C11H17NS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a cyclopentyl group attached to the methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(5-methylthiophen-2-yl)methanamine typically involves the reaction of cyclopentylamine with 5-methylthiophene-2-carbaldehyde. The reaction is carried out under mild conditions, often in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(5-methylthiophen-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can further modify the thiophene ring or the methanamine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring or the cyclopentyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, often in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the thiophene ring or the cyclopentyl group.
Scientific Research Applications
Cyclopentyl(5-methylthiophen-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclopentyl(5-methylthiophen-2-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentyl(thiophen-2-yl)methanamine
- Cyclopentyl(5-methylfuran-2-yl)methanamine
- Cyclopentyl(5-methylpyridin-2-yl)methanamine
Uniqueness
Cyclopentyl(5-methylthiophen-2-yl)methanamine is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H17NS |
---|---|
Molecular Weight |
195.33 g/mol |
IUPAC Name |
cyclopentyl-(5-methylthiophen-2-yl)methanamine |
InChI |
InChI=1S/C11H17NS/c1-8-6-7-10(13-8)11(12)9-4-2-3-5-9/h6-7,9,11H,2-5,12H2,1H3 |
InChI Key |
YDULHGFLFJYGTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(C2CCCC2)N |
Origin of Product |
United States |
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